De Novo Identification, Synthesis, and Cheminformatic Registry of Novel Aryloxy-Methylbenzoic Acids
De Novo Identification, Synthesis, and Cheminformatic Registry of Novel Aryloxy-Methylbenzoic Acids
A Technical Whitepaper on 4-[(3,5-Dichlorophenoxy)methyl]benzoic acid
Executive Summary & Cheminformatic Context
In modern drug discovery and agrochemical development, aryloxymethylbenzoic acids serve as critical pharmacophores. They are frequently utilized as building blocks for G-protein coupled receptor (GPCR) modulators[1], anti-inflammatory agents targeting COX/LOX pathways[2], and plant growth regulators[3].
While specific isomers such as 4-[(2,4-dichlorophenoxy)methyl]benzoic acid (CAS 149288-47-1)[4] and 3-[(2,4-dichlorophenoxy)methyl]benzoic acid (CAS 438465-22-6)[5] are well-documented in commercial libraries, the 3,5-dichloro isomer —4-[(3,5-Dichlorophenoxy)methyl]benzoic acid—represents a highly specific, sparsely indexed chemical space. The 3,5-disubstitution pattern is of particular interest to medicinal chemists: it projects the halogen atoms into distinct hydrophobic receptor pockets without introducing the severe steric hindrance at the ether oxygen typically caused by ortho-substituents (e.g., 2-chloro groups)[3].
This technical guide outlines the rigorous workflow for querying the CAS registry for rare compounds, elucidating their physicochemical properties, and executing a self-validating de novo synthesis protocol when public database queries return null results.
CAS Registry Lookup & Structural Elucidation Workflow
When a target molecule lacks a ubiquitous commercial presence, researchers must rely on exact structural descriptors rather than common names. The lookup workflow dictates generating a SMILES string or InChIKey and querying authoritative repositories like SciFinder-n or PubChem[5].
If the exact structure is not indexed, the compound must be synthesized, analytically validated, and submitted to the Chemical Abstracts Service (CAS) for de novo registration.
Figure 1: Cheminformatic workflow for CAS registry querying and de novo assignment.
Quantitative Physicochemical Profiling
Before synthesis, it is critical to compute the physicochemical parameters of the target to anticipate its behavior in purification (e.g., LogP for chromatography) and biological assays.
| Parameter | Computed Value / Descriptor |
| IUPAC Name | 4-[(3,5-dichlorophenoxy)methyl]benzoic acid |
| Molecular Formula | C₁₄H₁₀Cl₂O₃ |
| Molecular Weight | 297.13 g/mol |
| Exact Mass | 296.0007 Da |
| SMILES | O=C(O)c1ccc(COc2cc(Cl)cc(Cl)c2)cc1 |
| Topological Polar Surface Area (TPSA) | 46.5 Ų |
| XLogP3 (Predicted) | 4.2 |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
Retrosynthetic Analysis & Experimental Design
To obtain 4-[(3,5-Dichlorophenoxy)methyl]benzoic acid for biological evaluation or CAS submission, a robust, two-step synthetic route is required. The most efficient pathway is a Williamson Ether Synthesis followed by Saponification .
Causality of Experimental Choices
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Reagent Selection (Etherification): 3,5-dichlorophenol is slightly less nucleophilic than unsubstituted phenol due to the electron-withdrawing inductive effect of the meta-chlorines. However, it lacks the steric bulk of 2,4-dichlorophenol[6]. Therefore, a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) at 80°C is perfectly calibrated to drive the Sₙ2 displacement of methyl 4-(bromomethyl)benzoate without causing premature ester hydrolysis.
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Reagent Selection (Saponification): Lithium Hydroxide (LiOH) in a THF/Water mixture is chosen over harsh NaOH/reflux conditions. LiOH provides mild, selective cleavage of the methyl ester, eliminating the risk of nucleophilic aromatic substitution on the electron-deficient dichlorophenyl ring.
Figure 2: Two-step synthesis workflow for 4-[(3,5-Dichlorophenoxy)methyl]benzoic acid.
Self-Validating Experimental Protocol
As a Senior Application Scientist, I mandate that all protocols be self-validating. The following procedure includes built-in analytical checkpoints to ensure absolute structural integrity before proceeding to the next step.
Step 1: Synthesis of Methyl 4-[(3,5-Dichlorophenoxy)methyl]benzoate
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Reaction Setup: In an oven-dried 100 mL round-bottom flask, dissolve 3,5-dichlorophenol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).
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Activation: Add anhydrous K₂CO₃ (2.0 eq, 20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide ion (solution will slightly darken).
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Electrophile Addition: Add methyl 4-(bromomethyl)benzoate (1.1 eq, 11 mmol) in one portion. Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.
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Validation Checkpoint 1 (TLC): Monitor via TLC (20% EtOAc in Hexanes). The reaction is complete when the UV-active phenol spot (Rf ~0.3) disappears, replaced by a new, higher-running spot (Rf ~0.6).
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Self-Purifying Workup: Cool to room temperature and quench with distilled water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M NaOH (20 mL) . Crucial Causality: The NaOH wash selectively deprotonates and removes any unreacted 3,5-dichlorophenol into the aqueous layer, ensuring the organic layer contains only the pure ether intermediate. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Saponification to the Final Benzoic Acid
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Reaction Setup: Dissolve the intermediate ester in a solvent mixture of THF:H₂O (3:1 v/v, 40 mL).
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Hydrolysis: Add LiOH·H₂O (3.0 eq). Stir vigorously at room temperature for 2–4 hours.
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Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. Look for the disappearance of the ester mass and the appearance of the target [M-H]⁻ ion at m/z 295.
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Isolation: Remove the THF in vacuo. Dilute the remaining aqueous layer with water (20 mL) and wash once with Diethyl Ether (15 mL) to remove non-polar organic impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify dropwise with 1M HCl until pH ~2. A thick, white crystalline precipitate of 4-[(3,5-Dichlorophenoxy)methyl]benzoic acid will form. Filter, wash with cold water, and dry under high vacuum.
Step 3: Final Analytical Characterization
To formally submit this compound for a CAS Registry Number, the following spectral data must be recorded:
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¹H NMR (400 MHz, DMSO-d₆): Expect a sharp singlet at ~5.20 ppm integrating for 2H (the -CH₂-O- ether linkage), a multiplet for the para-substituted benzoic acid ring (A₂B₂ system around 7.50–8.00 ppm), and distinct signals for the 3,5-dichlorophenyl ring (two ortho protons and one para proton relative to the ether oxygen)[7].
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HRMS (ESI-TOF): Calculated for C₁₄H₉Cl₂O₃ [M-H]⁻ 294.9934; found within 5 ppm error.
References
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PubChem. "3-[(2,4-Dichlorophenoxy)methyl]benzoic acid | C14H10Cl2O3 | CID 4366362." National Center for Biotechnology Information. Available at:[Link]
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TandfOnline. "The Effects of Stereochemistry of the Bridging Atoms in a-Substituted Arylbenzoic Acids on Root Antigravitropism." Agricultural and Biological Chemistry. Available at:[Link]
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ResearchGate. "Synthesis of 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines) as anti-inflammatory and molluscicidal agents." Journal of Heterocyclic Chemistry. Available at:[Link]
- Google Patents. "US20230234925A1 - Gpr52 modulators and methods of use." United States Patent and Trademark Office.
Sources
- 1. US20230234925A1 - Gpr52 modulators and methods of use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-[(2,4-dichlorophenoxy)methyl]benzoic acid | 149288-47-1 [sigmaaldrich.com]
- 5. 3-[(2,4-Dichlorophenoxy)methyl]benzoic acid | C14H10Cl2O3 | CID 4366362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
